Cas no 62949-76-2 (xanthoangelol)

xanthoangelol 化学的及び物理的性質
名前と識別子
-
- xanthoangelol
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxyphenyl}-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2',4,4'-Trihydroxy-3'-geranylchalcone
- 2-Propen-1-one, 1-(3-(3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E,E)-
- 2-propen-1-one, 1-[3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)-, (2E)-
- 2-Propen-1-one, 1-[3-[(2E)-3,7-dimethyl-2,6-octadienyl]-2,4-dihydroxyphenyl]-3-(4-hyd
- LMPK12120053
- CHEMBL494083
- 62949-76-2
- E88642
- BDBM70842
- (2E)-1-(3-((2E)-3,7-DIMETHYL-2,6-OCTADIEN-1-YL)-2,4-DIHYDROXYPHENYL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- 91D4GN26Z1
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-bis(oxidanyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- InChI=1/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7
- CS-0087769
- 2-Propen-1-one, 1-[3-[(2E)-3,7-dimethyl-2,6-octadienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)-, (2E)-
- AC-34303
- CC(C)=CCCC(C)=CCc1c(O)ccc(C(=O)C=Cc2ccc(O)cc2)c1O
- MLS000574837
- cid_643007
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- MS-26569
- NCGC00247541-01
- SCHEMBL454823
- UNII-91D4GN26Z1
- SCHEMBL5519362
- DTXSID301317693
- 2-PROPEN-1-ONE, 1-(3-((2E)-3,7-DIMETHYL-2,6-OCTADIEN-1-YL)-2,4-DIHYDROXYPHENYL)-3-(4-HYDROXYPHENYL)-, (2E)-
- HY-111588
- (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)-2-propen-1-one
- SMR000156234
- 1-[3-(3,7-Dimethyl-octa-2,6-dienyl)-2,4-dihydroxy-phenyl]-3-(4-hydroxy-phenyl)-propenone
- AKOS040740579
- DA-68728
-
- インチ: InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+
- InChIKey: LRSMBOSQWGHYCW-MDGZPELGSA-N
- ほほえんだ: CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
計算された属性
- せいみつぶんしりょう: 392.19884
- どういたいしつりょう: 392.19875937 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 392.5
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 7
じっけんとくせい
- 色と性状: Powder
- PSA: 77.76
xanthoangelol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0087769-1mg |
Xanthoangelol |
62949-76-2 | 98.36% | 1mg |
$600.0 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2863-20mg |
xanthoangelol |
62949-76-2 | ≥98% | 20mg |
¥4500元 | 2023-09-15 | |
S e l l e c k ZHONG GUO | E2231-5mg |
Xanthoangelol |
62949-76-2 | 99.87% | 5mg |
¥14963.57 | 2023-09-15 | |
TargetMol Chemicals | T13354-20 mg |
Xanthoangelol |
62949-76-2 | 98% | 20mg |
¥ 4,750 | 2023-07-10 | |
TargetMol Chemicals | T13354-1 mL * 10 mM (in DMSO) |
Xanthoangelol |
62949-76-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2210 | 2023-09-15 | |
MedChemExpress | HY-111588-5mg |
Xanthoangelol |
62949-76-2 | 99.65% | 5mg |
¥2200 | 2024-07-19 | |
MedChemExpress | HY-111588-10mg |
Xanthoangelol |
62949-76-2 | 99.65% | 10mg |
¥3300 | 2024-07-19 | |
A2B Chem LLC | AH06970-1mg |
xanthoangelol |
62949-76-2 | 99% | 1mg |
$635.00 | 2024-04-19 | |
TargetMol Chemicals | T13354-1mg |
Xanthoangelol |
62949-76-2 | 99.67% | 1mg |
¥ 883 | 2024-07-19 | |
Aaron | AR00F6CM-1mg |
Xanthoangelol |
62949-76-2 | 95% | 1mg |
$186.00 | 2025-02-13 |
xanthoangelol 関連文献
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Kang Zhou,Song Yang,Shu-Ming Li Nat. Prod. Rep. 2021 38 2236
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Usama Ramadan Abdelmohsen,Amgad Albohy,Basma S. Abdulrazik,Soad A. L. Bayoumi,Lourin G. Malak,Iman S. A. Khallaf,Gerhard Bringmann,Salwa F. Farag RSC Adv. 2021 11 16970
xanthoangelolに関する追加情報
Professional Introduction to Xanthoangelol (CAS No: 62949-76-2)
Xanthoangelol, a naturally occurring flavonoid compound with the chemical designation CAS No: 62949-76-2, has garnered significant attention in the field of chemobiomedicine due to its remarkable pharmacological properties. This compound, primarily derived from the roots of Angelica sinensis (Dang Gui), has been the subject of extensive research for its potential therapeutic applications. The structural uniqueness of xanthoangelol, characterized by its hydroxyl and methoxy substituents on the flavonoid backbone, contributes to its diverse biological activities.
The pharmacological profile of xanthoangelol encompasses a wide range of effects, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have highlighted its role in modulating cellular signaling pathways associated with chronic diseases. Specifically, research indicates that xanthoangelol can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. This mechanism has been demonstrated in in vitro models, where xanthoangelol effectively reduced pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory disorders.
In the realm of oncology, xanthoangelol has shown promising results in preclinical studies. Its ability to induce apoptosis and suppress proliferation in various cancer cell lines has been well-documented. Notably, research has focused on its interaction with the PI3K/Akt signaling pathway, a critical axis in cancer cell survival and growth. By modulating this pathway, xanthoangelol has been observed to reduce tumor volume and enhance the efficacy of conventional chemotherapeutic agents. These findings have opened new avenues for combinatorial therapy approaches in cancer treatment.
The antioxidant properties of xanthoangelol are another area of intense investigation. Oxidative stress is a hallmark of numerous pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies have demonstrated that xanthoangelol can scavenge reactive oxygen species (ROS) and protect against oxidative damage by upregulating endogenous antioxidant enzymes. This protective effect has been particularly notable in models of Alzheimer's disease and Parkinson's disease, where xanthoangelol has been shown to mitigate neuronal damage and improve cognitive function.
Furthermore, the anti-diabetic potential of xanthoangelol has emerged as a significant area of interest. Research suggests that this compound can enhance insulin sensitivity by improving glucose uptake in adipocytes and myocytes. Additionally, xanthoangelol has been found to inhibit α-glucosidase activity, an enzyme involved in carbohydrate digestion. These effects collectively contribute to its potential role in managing blood glucose levels and preventing diabetes complications.
The pharmacokinetic profile of xanthoangelol is also an important consideration for its therapeutic application. Studies have shown that it exhibits good oral bioavailability and distributes widely across various tissues upon administration. However, its metabolic stability remains a challenge due to rapid degradation by cytochrome P450 enzymes. Efforts are underway to develop derivatives or prodrugs that can enhance its bioavailability and prolong its half-life.
Recent advancements in synthetic chemistry have enabled the development of novel analogs of xanthoangelol with enhanced biological activity. By modifying specific structural moieties, researchers have generated compounds that exhibit superior anti-inflammatory or anticancer effects while maintaining minimal toxicity. These derivatives hold promise for future clinical applications and may offer improved therapeutic outcomes compared to the parent compound.
The regulatory landscape for natural products like xanthoangelol is evolving, with increasing emphasis on quality control and standardization. Ensuring batch-to-batch consistency is crucial for reproducibility in clinical trials and commercialization efforts. Advances in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have facilitated accurate quantification and purity assessment of xanthoangelol, thereby supporting regulatory compliance.
In conclusion, xanthoangelol (CAS No: 62949-76-2) represents a fascinating compound with multifaceted biological activities relevant to modern medicine. Its anti-inflammatory, anticancer, antioxidant, and anti-diabetic properties make it a compelling candidate for further clinical investigation. As research continues to uncover new mechanisms of action and optimize formulations, xanthoangelol is poised to play a significant role in addressing some of today's most pressing health challenges.
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